1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would likely contribute to the rigidity of the molecule, while the ethyl and urea groups could potentially participate in various interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyrazoles can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and thiazole rings could potentially make the compound more hydrophobic, while the urea group could potentially form hydrogen bonds .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis and mechanisms of related heterocyclic compounds, which serve as a foundation for developing new materials with potential applications in pharmaceuticals, materials science, and chemical synthesis. For example, the study by Ledenyova et al. (2018) delves into the unexpected reactions of certain heterocyclic carboxylates with thiourea, revealing mechanisms that could be relevant to the synthesis and functionalization of compounds like the one (Ledenyova et al., 2018).
Catalysis and Transfer Hydrogenation
Compounds containing pyrazolyl and thiazole units have been investigated for their catalytic properties, particularly in the asymmetric transfer hydrogenation of ketones. Magubane et al. (2017) described the synthesis of complexes with pyrazolyl and pyridine ligands that show active catalysis for the transfer hydrogenation of ketones, hinting at potential catalytic applications for related compounds (Magubane et al., 2017).
Antimicrobial Agents
The synthesis of new heterocyclic compounds containing various moieties, including sulfonamido, aiming for antibacterial applications, has been explored. Azab et al. (2013) synthesized compounds with potential antibacterial activities, suggesting similar research paths could be explored for compounds with the 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea structure (Azab et al., 2013).
Photophysical Investigation
Compounds incorporating heterocyclic frameworks have been studied for their photophysical properties, indicating potential applications in materials science, such as fluorescent chemosensors for metal ion detection. Asiri et al. (2019) investigated the photophysical properties of a pyrazoline-benzothiazole derivative, providing a model for how similar compounds, including this compound, could be used in the development of new optical materials or sensors (Asiri et al., 2019).
properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-14-12(19)15-6-5-11-8-20-13(16-11)18-10(3)7-9(2)17-18/h7-8H,4-6H2,1-3H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGIKQWWJRKHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.